molecular formula C25H38N6O7 B582428 (2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester CAS No. 367952-82-7

(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester

Cat. No.: B582428
CAS No.: 367952-82-7
M. Wt: 534.614
InChI Key: FFCCNRNUQHWPRG-YZGWKJHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butoxycarbonyl (BOC) group is commonly introduced into organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the BOC group could be removed under acidic conditions . The imino and nitroamino groups could also participate in various reactions.

Scientific Research Applications

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

A study describes the asymmetric syntheses of various piperidinedicarboxylic acid derivatives, including (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its N-Boc and N-Cbz protected analogues. These compounds were synthesized starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively. The synthesis involves multiple steps, including tribenzylation, alkylation, hydroboration, and reductive amination, showcasing the compound's role in synthetic organic chemistry and the creation of enantiomerically pure substances (Xue et al., 2002).

Synthesis of Protected 2,3-Diaminopropanoic Acid Esters

Another study focused on the synthesis of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing tert-butyloxycarbonyl (Boc) and other protecting groups. The methodology involved reductive amination processes and showcased the utility of these compounds in synthesizing non-proteinogenic amino acids, important for peptide chemistry and drug design (Temperini et al., 2020).

Applications in Fused Bicyclic Amino Acids Synthesis

Research into the asymmetric synthesis of fused bicyclic amino acids with a hexahydro-cyclopenta[c]pyridine skeleton involves key steps like selective allylation and Pauson-Khand cycloaddition. These syntheses demonstrate the complexity and versatility of using protected amino acid derivatives in constructing cyclic compounds with potential pharmaceutical applications (Günter & Gais, 2003).

Future Directions

Future research could focus on exploring the potential applications of this compound in synthetic organic chemistry, given the presence of several functional groups that are commonly used in organic synthesis .

Properties

IUPAC Name

benzyl (2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N6O7/c1-17-12-14-30(20(15-17)22(33)37-16-18-9-6-5-7-10-18)21(32)19(28-24(34)38-25(2,3)4)11-8-13-27-23(26)29-31(35)36/h5-7,9-10,17,19-20H,8,11-16H2,1-4H3,(H,28,34)(H3,26,27,29)/t17-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCCNRNUQHWPRG-YZGWKJHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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